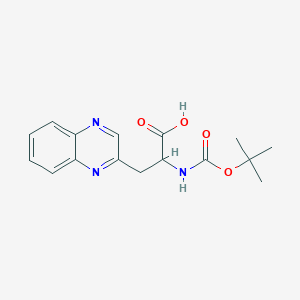

Boc-3-(2-quinoxalyl)-DL-Ala-OH

CAS No.:

Cat. No.: VC16175533

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O4 |

|---|---|

| Molecular Weight | 317.34 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid |

| Standard InChI | InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21) |

| Standard InChI Key | GOPADOFTCYAWLG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

Boc-3-(2-quinoxalyl)-DL-Ala-OH is systematically named 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid under IUPAC conventions . Its synonyms include:

-

BOC-3-(2-QUINOXALYL)-DL-ALANINE

-

(±)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-quinoxalinepropanoic acid

The Boc group () protects the amino functionality, while the quinoxaline ring (a bicyclic structure comprising two fused pyrazine and benzene rings) contributes aromaticity and potential bioactivity.

Molecular Structure

The compound’s 2D structure (Fig. 1) features:

-

A central alanine residue with a carboxylic acid () and Boc-protected amine ().

-

A quinoxaline substituent at the β-position of the alanine side chain.

The 3D conformation reveals a twisted geometry due to steric interactions between the bulky Boc group and the planar quinoxaline ring .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 833472-99-4 | |

| PubChem CID | 3328703 | |

| Molecular Formula | ||

| Molecular Weight | 317.34 g/mol | |

| SMILES Notation |

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A representative approach involves:

-

Boc Protection: Alanine’s α-amino group is protected with di-tert-butyl dicarbonate () in a basic medium .

-

Quinoxaline Incorporation: The β-position is functionalized via Friedel-Crafts alkylation or palladium-catalyzed coupling using 2-quinoxalineboronic acid .

-

Deprotection and Purification: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, followed by HPLC purification .

Analytical Characterization

-

Spectroscopic Data:

Physicochemical Properties

Thermal and Solubility Profiles

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 221–224°C (decomp) | |

| Boiling Point | 504.8±50.0°C (predicted) | |

| Density | 1.273±0.06 g/cm³ | |

| pKa | 3.56±0.10 (carboxylic acid) | |

| Solubility | DMSO, DMF; insoluble in H2O |

The low aqueous solubility necessitates polar aprotic solvents for handling. The predicted pKa (3.56) aligns with typical carboxylic acids, enabling pH-dependent ionization .

Applications in Research

Peptide Synthesis

Boc-3-(2-quinoxalyl)-DL-Ala-OH is employed to introduce quinoxaline motifs into peptides, enhancing their:

-

Structural rigidity via π-π stacking interactions.

-

Biological activity, as quinoxaline derivatives exhibit antimicrobial, antiviral, and anticancer properties .

Medicinal Chemistry

Quinoxaline-based compounds are explored as:

Recent Advances and Future Directions

Recent studies highlight quinoxaline derivatives’ potential in photodynamic therapy and as fluorescent probes . Boc-3-(2-quinoxalyl)-DL-Ala-OH could be tailored for:

-

Targeted drug delivery: Conjugating with tumor-homing peptides.

-

Diagnostic imaging: Incorporating radiolabels (e.g., ) for PET imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume